molecular formula C16H12N2O3S B15038557 (5E)-5-(furan-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5E)-5-(furan-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B15038557
M. Wt: 312.3 g/mol
InChI Key: BLHNSZIUBRQFRR-MDWZMJQESA-N
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Description

(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that features a furan ring, a methylidene group, a phenyl group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Methylidene Group Addition: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.

    Phenyl Group Introduction: The phenyl group is added through a Friedel-Crafts alkylation reaction.

    Diazinane-4,6-Dione Core Formation: The core structure is formed through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups of the diazinane-4,6-dione core.

    Substitution: Substitution reactions can take place at the phenyl group and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the diazinane-4,6-dione core can yield corresponding alcohols.

    Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and the diazinane-4,6-dione core are key structural features that facilitate these interactions. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(FURAN-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a furan ring, a methylidene group, a phenyl group, and a diazinane-4,6-dione core. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

(5E)-5-(furan-3-ylmethylidene)-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H12N2O3S/c1-10-2-4-12(5-3-10)18-15(20)13(14(19)17-16(18)22)8-11-6-7-21-9-11/h2-9H,1H3,(H,17,19,22)/b13-8+

InChI Key

BLHNSZIUBRQFRR-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=COC=C3)/C(=O)NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=COC=C3)C(=O)NC2=S

Origin of Product

United States

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